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molecular formula C10H12F2O4S B8339559 Benzeneethanol, 4-(difluoromethoxy)-, 1-methanesulfonate

Benzeneethanol, 4-(difluoromethoxy)-, 1-methanesulfonate

Cat. No. B8339559
M. Wt: 266.26 g/mol
InChI Key: KVYGPXOJEQRRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07648985B2

Procedure details

A solution of 2-(4-difluoromethoxyphenyl)-ethanol (0.582 g, 3.09 mmol, from step (iii) above) in methylene chloride (8 mL) was cooled to 0° C. Triethylamine (0.52 mL, 3.7 mmol) was added followed by a solution of methanesulfonyl chloride (0.26 mL, 3.4 mmol) in methylene chloride (2 mL) and the reaction mixture was stirred at 0° C. for 90 min. The reaction mixture was diluted with methylene chloride (40 mL) and the organic phase was washed with water (2×30 mL) and brine (30 mL), dried over Na2SO4, and concentrated in vacuo to give 0.78 g (95%) of the title compound as a colourless oil.
Quantity
0.582 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Quantity
0.26 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][OH:12])=[CH:6][CH:5]=1.C(N(CC)CC)C.[CH3:21][S:22](Cl)(=[O:24])=[O:23]>C(Cl)Cl>[F:1][CH:2]([F:13])[O:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][O:12][S:22]([CH3:21])(=[O:24])=[O:23])=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.582 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)CCO)F
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.26 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with water (2×30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)CCOS(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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